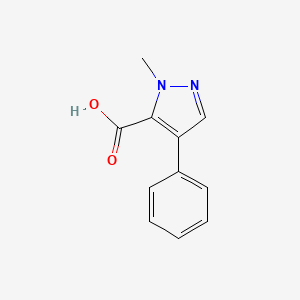

1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-4-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-10(11(14)15)9(7-12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJPPGUQUVZCBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of enaminodiketones with hydrazine derivatives. One common method includes the reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine . The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO). Industrial production methods may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylates.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of pyrazole alcohols.

Scientific Research Applications

1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid has found applications in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, given its ability to interact with specific molecular targets.

Industry: It is utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrazole-5-carboxylic Acid Derivatives

Physicochemical Properties

- Melting Points: 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has a melting point of 136°C, similar to the parent compound . Derivatives with electron-withdrawing groups (e.g., CF₃, NO₂) exhibit higher melting points due to increased intermolecular interactions .

- Acidity :

- Solubility: Amino-substituted analogs (e.g., 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid) show improved aqueous solubility due to the polar NH₂ group .

Biological Activity

1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

This compound is a pyrazole derivative characterized by a methyl group at the 1-position, a phenyl group at the 4-position, and a carboxylic acid functional group at the 5-position. Its molecular formula is C_10H_10N_2O_2, and it has a molecular weight of 194.20 g/mol.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicated effective inhibition of bacterial growth, suggesting its potential as an antibacterial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus cereus | 16 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). In vitro assays revealed that this compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| A549 | 20 |

| HT-29 | 25 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to cell death.

- Modulation of Immune Response : By inhibiting pro-inflammatory cytokines, it helps regulate immune responses.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Bacterial Infections : In a murine model of bacterial infection, treatment with this compound significantly reduced bacterial load compared to controls.

- Cancer Treatment Model : In xenograft models using human breast cancer cells, administration of the compound resulted in reduced tumor size and increased survival rates among treated mice.

Q & A

Q. What are the established synthetic routes for 1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, a pyrazole-4-carboxylic acid derivative was prepared by reacting ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis to yield the carboxylic acid . Optimization of substituent positions (e.g., methyl and phenyl groups) requires careful selection of starting materials and reaction conditions, such as solvent polarity and temperature, to control regioselectivity .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For related pyrazole-carboxylic acids, single-crystal X-ray diffraction (SXRD) has resolved bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks) . Complementary techniques like IR and NMR spectroscopy validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ in IR) and proton environments (e.g., aromatic protons in ¹H-NMR) .

Q. What are the key physical and chemical properties critical for characterization?

Melting points (e.g., 212–216°C for analogous compounds), solubility in polar solvents (e.g., DMSO), and molecular weight (202.20 g/mol) are essential for purity assessment . Chromatographic methods (HPLC, TLC) and elemental analysis further verify compositional integrity .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between experimental and computational spectral data?

Discrepancies often arise from approximations in density functional theory (DFT) calculations. For instance, vibrational frequencies computed using B3LYP/6-31G(d) may deviate slightly from experimental IR due to solvent effects or anharmonicity. Calibration with scaling factors and inclusion of solvent models (e.g., PCM) improve agreement . Comparing experimental X-ray bond lengths with DFT-optimized geometries also validates computational protocols .

Q. What strategies optimize reaction yields in the synthesis of pyrazole-carboxylic acid derivatives?

Yield optimization involves:

- Catalyst screening : Pd(PPh₃)₄ enhances coupling reactions in Suzuki-Miyaura steps for aryl substitutions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during cyclization .

- Purification techniques : Column chromatography with gradients of ethyl acetate/hexane isolates pure products .

Q. How do structural modifications influence biological activity in pyrazole-carboxylic acid analogs?

Substituent effects are studied via structure-activity relationship (SAR) models. For example:

- Electron-withdrawing groups (e.g., nitro) at the 4-position enhance anti-inflammatory activity by modulating electron density .

- Methyl groups at the 1-position improve metabolic stability by steric hindrance of enzymatic degradation . Biological assays (e.g., COX-2 inhibition) and docking studies correlate structural features with activity .

Q. What are the challenges in crystallizing pyrazole-carboxylic acids, and how are they addressed?

Challenges include polymorphism and solvent inclusion. Techniques to overcome these:

- Slow evaporation : Using mixed solvents (e.g., methanol/water) promotes single-crystal growth .

- Seeding : Introducing microcrystals from analogous compounds guides lattice formation .

- Temperature ramping : Gradual cooling reduces defects .

Methodological Guidance

Q. How to analyze tautomeric equilibria in solution for pyrazole-carboxylic acids?

Use variable-temperature NMR to monitor proton exchange between tautomers. For example, ¹H-NMR at 298 K vs. 323 K reveals shifts in aromatic proton signals, indicating tautomeric populations . Computational studies (e.g., Gibbs free energy calculations) complement experimental data .

Q. What computational methods predict electronic properties relevant to catalytic applications?

Frontier molecular orbital (FMO) analysis via DFT (e.g., HOMO-LUMO gaps) identifies electron-rich sites for electrophilic attack. Natural bond orbital (NBO) analysis quantifies charge distribution, guiding catalyst design .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity results across studies?

Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.